(3-Butoxy-4-methoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H18O2S and a molecular weight of 226.34 g/mol . This compound is characterized by the presence of a butoxy group, a methoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxy-4-methoxyphenyl)(methyl)sulfane typically involves the reaction of 3-butoxy-4-methoxyphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Butoxy-4-methoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Butoxy-4-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Methoxythioanisole: Similar structure with a methoxy and methylthio group attached to a phenyl ring.
(4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Contains a butoxy and methoxy group but differs in the presence of an imidazolidinone ring.
Uniqueness
The presence of both butoxy and methoxy groups enhances its solubility and reactivity in various chemical environments .
Properties
IUPAC Name |
2-butoxy-1-methoxy-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-4-5-8-14-12-9-10(15-3)6-7-11(12)13-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWJJMBAOURJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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